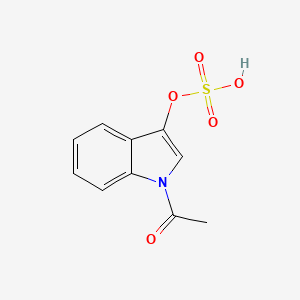

1-Acetyl-3-indoxyl Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-3-indoxyl Sulfate is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

1-Acetyl-3-indoxyl Sulfate, a derivative of indole, is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mode of Action

This compound interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It maintains intestinal homeostasis and impacts liver metabolism and the immune response . The aryl hydrocarbon receptor (AhR) contributes to this compound-induced immunity by enhancing the expression of arachidonic acid (AA) metabolism-related genes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Hepatic phase II drug metabolism of indoxyl is conjugated by sulfotransferases to generate this compound, which is finally excreted by the kidney .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As a uremic toxin, it stimulates glomerular sclerosis and renal interstitial fibrosis . It also contributes to the progression of obesity, insulin resistance, and white adipose tissue .

Action Environment

The action of this compound is influenced by environmental factors. The interaction between host and microorganism widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules, such as this compound, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

Biochemical Analysis

Biochemical Properties

1-Acetyl-3-indoxyl Sulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . The hepatic phase II drug metabolism of indoxyl, a precursor of this compound, is conjugated by sulfotransferases to generate indoxyl-3-sulfate .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance endothelin-1-induced contraction in rat aortae, which may be due to the impairment of NO/cGMP signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that urinary excretion of 3-indoxyl sulfate, a metabolized form of gut bacteria-derived indole, was significantly higher in certain mice models . This indicates the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Higher concentrations of 3-indoxyl sulfate were characterized by alanine degradation I, anaerobic fatty acid beta-oxidation, sulfate reduction, and acetyl-CoA to crotonyl-CoA .

Preparation Methods

The synthesis of 1-Acetyl-3-indoxyl Sulfate typically involves the acetylation of indoxyl sulfate. One common method includes the reaction of indoxyl sulfate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the indoxyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Acetyl-3-indoxyl Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indoxyl sulfate, a known uremic toxin.

Reduction: Reduction reactions can convert it back to its parent indole derivative.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-3-indoxyl Sulfate has several scientific research applications:

Comparison with Similar Compounds

1-Acetyl-3-indoxyl Sulfate can be compared with other indole derivatives such as:

Indoxyl Sulfate: A known uremic toxin with similar metabolic pathways.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Indole-3-carbinol: Known for its anticancer properties.

The uniqueness of this compound lies in its acetylated form, which may confer different biological activities and chemical properties compared to its non-acetylated counterparts.

Biological Activity

1-Acetyl-3-indoxyl sulfate (AIS) is a metabolite derived from the metabolism of tryptophan, primarily produced by intestinal microorganisms. This compound has garnered attention due to its diverse biological activities and potential implications in health and disease, particularly in chronic kidney disease (CKD).

This compound is an indole derivative characterized by its acetylated form, which may confer distinct biological properties compared to its non-acetylated counterparts. The synthesis typically involves the acetylation of indoxyl sulfate using acetic anhydride in the presence of a catalyst such as pyridine.

Target Interaction

AIS interacts with various biological targets through mechanisms that include:

- Nuclear Receptors Activation : AIS activates nuclear receptors, influencing gene expression and cellular functions.

- Regulation of Intestinal Hormones : It modulates hormones that play critical roles in metabolic processes.

- Signaling Molecules : AIS affects bacterial signaling within the gut microbiome, impacting overall gut health and metabolism.

Pharmacokinetics

The pharmacokinetics of AIS involves its absorption, distribution, metabolism, and excretion (ADME). After being synthesized in the liver via phase II metabolism, it is primarily excreted by the kidneys. This pathway is significant as it links AIS to renal health and dysfunction.

Cellular Effects

AIS has been shown to influence various cellular processes:

- Cell Signaling : It alters signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress : AIS contributes to oxidative stress in renal tubular cells, promoting cell death and inflammation .

- Inflammatory Response : Elevated levels of AIS are associated with increased inflammatory markers such as IL-6 and CRP in CKD patients .

Case Studies and Research Findings

Recent studies have highlighted the role of AIS in CKD progression:

- Chronic Kidney Disease Progression : A study indicated that higher serum levels of indoxyl sulfate (a precursor to AIS) correlate with renal function decline and increased mortality risk in CKD patients. The study emphasized the need for therapies targeting indoxyl sulfate levels to mitigate CKD complications .

- Dialysis Treatment Effects : In a cohort study involving patients undergoing dialysis, reductions in indoxyl sulfate levels were linked to improvements in renal function and decreased inflammatory markers over time. This suggests that managing AIS levels could be a therapeutic target for improving outcomes in CKD patients .

Comparative Analysis with Similar Compounds

A comparison between AIS and other indole derivatives reveals unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Indoxyl Sulfate | Uremic toxin contributing to CKD | Directly induces tubular toxicity |

| Indole-3-acetic Acid | Plant hormone with diverse biological roles | Involved in plant growth regulation |

| Indole-3-carbinol | Anticancer properties | Known for its role in cancer prevention |

AIS's acetylated form may enhance its stability and bioactivity compared to these other compounds, suggesting potential therapeutic applications.

Properties

IUPAC Name |

(1-acetylindol-3-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCECEGXDPHKGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.